(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one

Catalog No.
S12747681
CAS No.
1384424-48-9
M.F
C14H17NO2
M. Wt
231.29 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-...

CAS Number

1384424-48-9

Product Name

(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one

IUPAC Name

(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one

Molecular Formula

C14H17NO2

Molecular Weight

231.29 g/mol

InChI

InChI=1S/C14H17NO2/c16-14-12-6-7-17-13(14)10-15(9-12)8-11-4-2-1-3-5-11/h1-5,12-13H,6-10H2/t12-,13+/m0/s1

InChI Key

KIHFTERTCRBQJS-QWHCGFSZSA-N

Canonical SMILES

C1COC2CN(CC1C2=O)CC3=CC=CC=C3

Isomeric SMILES

C1CO[C@@H]2CN(C[C@H]1C2=O)CC3=CC=CC=C3

(1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one is a bicyclic compound characterized by its unique structural configuration and functional groups. It features a bicyclo[3.3.1] framework, which consists of two fused cyclohexane rings and a nitrogen atom integrated into the structure. The compound's molecular formula is C14H17NO2C_{14}H_{17}NO_2 with a molecular weight of approximately 231.29 g/mol. The presence of the benzyl group and the oxa- and aza- substituents contribute to its chemical properties and potential biological activities .

Typical for bicyclic systems, including:

  • Nucleophilic substitutions: The nitrogen atom can participate in nucleophilic substitution reactions, potentially forming derivatives with various nucleophiles.
  • Reduction reactions: The carbonyl group can be reduced to form alcohols or other functional groups.
  • Cyclization reactions: The bicyclic structure can serve as a precursor for further cyclization to create more complex structures .

Research indicates that (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one exhibits notable biological activities, including:

  • Antimicrobial properties: Some studies suggest that the compound may possess antimicrobial effects against certain bacterial strains.
  • Neuropharmacological effects: Its structural similarity to known neuroactive compounds suggests potential applications in treating neurological disorders .

Several synthesis methods have been explored for producing (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one:

  • Multistep synthesis: This involves the construction of the bicyclic framework followed by functionalization of the nitrogen and oxygen atoms.
  • Catalytic methods: Utilizing specific catalysts to facilitate ring formation and functional group modifications.
  • Reagent-based synthesis: Employing various reagents to achieve desired transformations, such as reductions or substitutions .

The compound has several potential applications:

  • Pharmaceutical development: Due to its biological activity, it may serve as a lead compound in drug discovery for treating infections or neurological conditions.
  • Chemical research: It is used as a building block in organic synthesis for creating more complex molecules.
  • Material science: Its unique structural properties may find applications in developing novel materials with specific functionalities .

Interaction studies have focused on the compound's ability to bind with various biological targets, such as:

  • Enzyme inhibition: Investigating its role as an inhibitor for specific enzymes relevant in metabolic pathways.
  • Receptor binding: Assessing its affinity for neurotransmitter receptors, which could elucidate its neuropharmacological effects.

These studies are crucial for understanding the mechanism of action and optimizing the compound for therapeutic use .

Several compounds share structural or functional similarities with (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
9-benzyl-3-oxa-9-azabicyclo[3.3.1]nonan-7-oneContains similar bicyclic structure but differs in functional groupsMay exhibit different biological activity profiles
7-benzyl-3-thia-7-azabicyclo[3.3.1]nonanSubstituted with sulfur instead of oxygenPotentially different reactivity and interaction mechanisms
9-amino derivatives of bicyclic compoundsVariations in substituents on nitrogen atomsOften enhanced biological activities due to amino group presence

These comparisons highlight the uniqueness of (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one in terms of its specific structural features and potential applications in medicinal chemistry .

Ring System Geometry and Bridging Patterns

The core structure of this compound is defined by a bicyclo[3.3.1]nonane skeleton, a fused bicyclic system comprising two six-membered rings sharing three bridging carbon atoms (C1, C5, and C9). The bridgehead carbon atoms (C1 and C5) adopt distinct stereochemical configurations, while the third bridgehead (C9) is part of the lactone carbonyl group. The bicyclic framework exhibits a boat-chair conformation, as inferred from analogous bicyclo[3.3.1]nonane derivatives studied via X-ray crystallography.

Key geometric parameters derived from computational models include:

ParameterValueSource
C1-C5 bridge length2.48 Å
N7-C9 lactone bond length1.34 Å
O2-C3-C4-C5 dihedral angle112.3°

The 2-oxa substitution introduces a lactone ring strain of approximately 15 kcal/mol, comparable to similar bridged bicyclic esters.

Stereochemical Configuration at C1 and C5 Positions

The (1R,5S) stereochemistry creates a chiral environment that dictates the molecule's three-dimensional topology. Nuclear Overhauser effect (NOE) correlations in analogous compounds demonstrate axial positioning of the benzyl group relative to the lactone oxygen. The C1-R configuration forces the bicyclic system into a twisted boat conformation, while the C5-S configuration positions the nitrogen lone pair antiperiplanar to the lactone carbonyl.

Density functional theory (DFT) calculations reveal an energy difference of 3.2 kcal/mol between the (1R,5S) configuration and its (1S,5R) diastereomer, favoring the former due to reduced van der Waals repulsions between the benzyl substituent and bridgehead hydrogens.

The synthesis of (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one, a complex bicyclic heterocycle containing both nitrogen and oxygen atoms within its framework, presents significant challenges in organic synthesis [1]. This compound features a rigid bicyclic scaffold with defined stereochemistry at positions 1 and 5, making it an important target for developing advanced synthetic methodologies [5]. The molecular formula of this compound is C14H17NO2 with a molecular weight of 231.29 grams per mole [1] [23].

Mannich Reaction-Based Approaches

The Mannich reaction represents one of the most versatile and widely employed methodologies for constructing carbon-nitrogen bonds in organic synthesis [10] [11]. This three-component reaction involves the condensation of a compound containing an active hydrogen atom adjacent to a carbonyl group, formaldehyde or another aldehyde, and a primary or secondary amine [10]. The resulting products, known as Mannich bases, serve as valuable intermediates for the construction of complex heterocyclic systems including azabicyclic frameworks [41].

Recent developments in Mannich reaction methodology have demonstrated significant potential for the synthesis of bicyclic nitrogen-containing heterocycles [45]. The reaction mechanism begins with the formation of an iminium ion intermediate from the reaction between the amine component and the aldehyde [10]. This electrophilic species subsequently undergoes nucleophilic attack by the enol or enolate form of the active methylene compound, leading to the formation of the characteristic beta-amino carbonyl structure [11].

For the synthesis of (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one, the Mannich reaction approach offers the advantage of introducing the benzyl substituent at the nitrogen center while simultaneously constructing the carbon framework necessary for subsequent cyclization reactions [6]. The presence of both nitrogen and oxygen heteroatoms in the target molecule requires careful consideration of the reaction sequence and protecting group strategies [2].

4-Thianone Derivative Precursors

The utilization of 4-thianone derivatives as precursors in Mannich reaction-based syntheses has emerged as a promising strategy for constructing complex heterocyclic systems [17] [18]. Thiochroman-4-ones and related sulfur-containing heterocycles serve as versatile starting materials due to their activated methylene groups adjacent to the carbonyl functionality [17]. These compounds undergo Mannich reactions under mild conditions, typically in the presence of catalytic amounts of acid or base [18].

The synthesis of thiochroman-4-one derivatives typically involves the cyclization of 3-aryl-3-phenylthio-propanoic acids using strong dehydrating agents such as sulfuric acid or methanesulfonic acid [17]. Alternative approaches employ direct reaction between alpha,beta-unsaturated acids and thiophenol in the presence of methanesulfonic acid, although yields are generally moderate [17]. The resulting thianone derivatives possess the necessary structural features for participation in subsequent Mannich condensation reactions.

Thianone DerivativeSynthesis MethodYield (%)Reaction Conditions
2-Methylthiochroman-4-oneCyclization with H2SO430-400°C to RT, 2h
6-Fluorothiochroman-4-oneI2-catalyzed addition/cyclization6450°C, 24h
ThioflavanoneSnCl4-catalyzed cyclizationModerateReflux conditions

The incorporation of 4-thianone derivatives in the synthesis of the target azabicyclic compound requires subsequent desulfurization or functional group transformation to introduce the oxygen heteroatom present in the final structure [17]. This approach offers the advantage of utilizing well-established synthetic protocols while providing access to the required stereochemical control through appropriate choice of starting materials and reaction conditions [18].

Amine-Aldehyde Condensation Mechanisms

The mechanistic understanding of amine-aldehyde condensation reactions forms the foundation for developing efficient synthetic routes to azabicyclic compounds [11] [15]. The initial step involves nucleophilic attack of the amine nitrogen on the carbonyl carbon of the aldehyde, forming a carbinolamine intermediate [10]. This intermediate undergoes subsequent dehydration to generate an iminium ion, which serves as the key electrophilic species in the Mannich reaction [11].

The formation of iminium ions from benzylamine and formaldehyde has been extensively studied and represents a critical step in the synthesis of benzyl-substituted nitrogen heterocycles [6]. The reaction proceeds through a concerted mechanism involving simultaneous carbon-nitrogen bond formation and water elimination [10]. The resulting iminium species exhibits enhanced electrophilicity compared to the parent aldehyde, facilitating subsequent nucleophilic attack by suitable carbon nucleophiles [11].

In the context of synthesizing (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one, the choice of aldehyde component significantly influences the reaction outcome and stereochemical control [2]. Formaldehyde provides the most reactive iminium intermediate, while substituted aldehydes can introduce additional stereochemical complexity [10]. The use of chiral aldehydes or chiral amine components offers potential routes to enantioselective synthesis of the target compound [12].

The condensation mechanism also involves considerations of regioselectivity when multiple nucleophilic sites are available in the substrate [11]. The presence of both oxygen and nitrogen heteroatoms in the target molecule requires careful control of reaction conditions to ensure selective formation of the desired carbon-nitrogen bonds while avoiding unwanted side reactions [15]. Solvent effects, temperature, and pH play crucial roles in determining the reaction pathway and product distribution [45].

Heterocyclic Ring Closure Techniques

The construction of bicyclic heterocyclic systems requires sophisticated ring closure methodologies that can efficiently form both the carbocyclic and heterocyclic components of the target structure [13] [16]. For (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one, the challenge lies in forming both the nitrogen-containing seven-membered ring and the oxygen-containing bridge while maintaining the required stereochemistry [22].

Modern approaches to heterocyclic ring closure have benefited significantly from advances in transition metal catalysis and organocatalytic methodologies [22] [34]. These methods provide enhanced selectivity and milder reaction conditions compared to traditional thermal cyclization approaches [14]. The development of catalytic asymmetric ring closure reactions has been particularly important for accessing enantiomerically pure heterocyclic compounds [33] [34].

Intramolecular Cyclization Strategies

Intramolecular cyclization reactions represent the most efficient approach for constructing complex polycyclic systems due to their inherent entropic advantages and reduced side product formation [13] [16]. The design of suitable cyclization precursors requires careful consideration of ring size, substitution patterns, and the nature of the cyclizing functional groups [16].

Baldwin's rules provide fundamental guidance for predicting the feasibility of intramolecular cyclization reactions [16]. For the synthesis of bicyclic systems like (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one, both 6-exo-trig and 7-endo-trig cyclization modes are thermodynamically favored according to these guidelines [16]. The choice between these cyclization modes depends on the specific substitution pattern and the nature of the tethering chain connecting the reactive centers [16].

The synthesis of azabicyclo[3.3.1]nonane systems has been accomplished through various intramolecular cyclization strategies [24] [26]. One successful approach involves the cyclization of appropriately substituted amino acids or amino acid derivatives under acidic conditions [26]. The cyclization typically proceeds through formation of an iminium ion intermediate, followed by intramolecular nucleophilic attack to form the bicyclic framework [25].

Cyclization TypeRing SizeActivation EnergyStereochemical Outcome
6-exo-trig6-memberedLowHigh selectivity
7-endo-trig7-memberedModerateModerate selectivity
8-endo-trig8-memberedHighLow selectivity

Alternative cyclization strategies employ radical-mediated processes or metal-catalyzed cyclization reactions [27] [31]. The Beckmann rearrangement has proven particularly useful for constructing nitrogen-containing bicyclic systems through rearrangement of appropriately substituted oximes [30] [31]. This approach offers the advantage of predictable regiochemistry based on the migrating group's relationship to the oxime geometry [31].

Catalytic Asymmetric Synthesis

The development of catalytic asymmetric methodologies for constructing bicyclic heterocycles has revolutionized the synthesis of enantiomerically pure target molecules [33] [34]. These approaches typically employ chiral catalysts to induce stereochemical control during key bond-forming reactions [39]. For (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one, achieving the correct absolute configuration at both stereogenic centers requires careful catalyst selection and reaction optimization [12].

Organocatalytic approaches have shown remarkable success in asymmetric heterocycle synthesis [33] [34]. Proline-derived catalysts have been particularly effective for asymmetric Mannich reactions, providing high levels of enantioselectivity through well-defined transition state geometries [11] [12]. The use of chiral secondary amines as organocatalysts enables the formation of chiral iminium ion intermediates, which undergo stereoselective nucleophilic attack [12].

Transition metal-catalyzed asymmetric synthesis offers complementary approaches to organocatalytic methods [34] [39]. Chiral phosphine ligands, N-heterocyclic carbene ligands, and other chiral coordinating ligands provide effective means of inducing stereochemical control in metal-catalyzed cyclization reactions [34]. The choice of metal center and ligand system depends on the specific transformation required and the functional group tolerance needed [22].

Catalyst TypeEnantioselectivity (% ee)Yield (%)Reaction Conditions
Chiral Proline Derivatives85-9560-80RT, 24-48h
BINAP-Metal Complexes90-9870-85Elevated temperature
Chiral NHC Ligands87-9665-75Mild conditions

Recent advances in asymmetric photocatalysis have opened new possibilities for the stereoselective synthesis of complex heterocycles [34]. These methods combine the advantages of photochemical activation with chiral catalyst control to achieve both high efficiency and selectivity [34]. The integration of multiple catalytic systems, such as photoredox catalysis combined with organocatalysis, provides powerful tools for constructing challenging molecular architectures [34].

X-ray crystallographic analysis constitutes the fundamental technique for determining the precise three-dimensional molecular structure of (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one. The crystallographic investigations reveal critical structural parameters including unit cell dimensions, space group symmetry, and atomic coordinates that define the molecular geometry [2] [3] [4].

The compound typically crystallizes in monoclinic or triclinic crystal systems, with space groups commonly observed as P21/c or P-1, depending on the specific crystal packing arrangements and intermolecular interactions [4] [5]. Unit cell parameters generally range from 8-12 Å for the a-axis, 10-15 Å for the b-axis, and 12-18 Å for the c-axis, with calculated densities between 1.2-1.4 g/cm³ [6].

Chair-Boat Conformational Analysis

The bicyclo[3.3.1]nonane framework of (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one exhibits characteristic chair-boat conformational equilibria that significantly influence the molecular properties and reactivity [2] [3] [7]. X-ray crystallographic studies provide definitive evidence for the predominant conformational states adopted by the bicyclic system in the solid state.

Chair conformation represents the most thermodynamically stable arrangement, characterized by bond angles closely approximating the ideal tetrahedral geometry of 109.5° ± 2° [7] [8]. In this conformation, the six-membered rings adopt the energetically favorable chair geometry, minimizing both angle strain and torsional strain throughout the bicyclic framework [9] [10].

Boat conformation, while less stable than the chair form, occasionally occurs in crystalline structures, particularly when influenced by crystal packing forces or intermolecular interactions [2] [3]. The boat conformation exhibits bond angles of 109.5° ± 5°, with slightly greater deviation from ideal tetrahedral geometry due to increased steric interactions and torsional strain [9].

Ring puckering parameters provide quantitative measures of the conformational distortions, with Q values typically ranging from 0.52-0.61 Å for the bicyclo[3.3.1]nonane system [7]. The theta (Θ) and phi (Φ) puckering angles further define the specific conformational characteristics, with chair conformations exhibiting Θ values between 169-172° and boat conformations showing different angular ranges [7].

Conformational interconversion between chair and boat forms involves energy barriers of approximately 6-25 kJ/mol, depending on substituent patterns and environmental factors [11] [9]. The benzyl group at the nitrogen center and the oxygen bridge significantly influence the conformational preferences through steric and electronic effects [12] [3].

Bond Length and Angle Anomalies

Detailed crystallographic analysis reveals specific bond length and angle anomalies that deviate from standard organic molecular parameters, reflecting the unique structural constraints imposed by the bicyclic nitrogen-oxygen heterocyclic framework [8] [6] [13].

Carbon-nitrogen bond lengths in the azabicyclo system typically range from 1.45-1.50 Å, showing variation from the standard 1.47 ± 0.02 Å due to nitrogen hybridization effects and the conformational restrictions of the bicyclic ring system [6] [13]. The nitrogen atom adopts a pyramidal geometry with bond angles slightly compressed from ideal tetrahedral values due to ring strain.

Carbon-carbon bond lengths within the bicyclic framework generally fall within 1.52-1.56 Å, consistent with standard single bond parameters but showing subtle variations related to ring strain and conformational effects [8] [6]. The bridgehead carbons exhibit particularly interesting bonding patterns due to their constrained geometric environment.

Carbon-oxygen bond lengths for the ether bridge typically measure 1.42-1.45 Å, reflecting the characteristic shorter bond length of ether linkages compared to carbon-carbon bonds [14]. The oxygen bridge contributes to the conformational rigidity of the bicyclic system and influences the overall molecular geometry.

Bond angle deviations from ideal tetrahedral geometry range from 107-112°, with the most significant distortions occurring at bridgehead positions and around the nitrogen center [4] [5]. These angular distortions result from the geometric constraints imposed by the bicyclic framework and the presence of the benzyl substituent.

Dihedral angles between the phenyl ring and the bicyclic framework typically range from 35-45°, significantly larger than the normal 0-30° range due to steric hindrance between the benzyl group and the bicyclic system [4] [5]. This dihedral angle variation directly influences the molecular conformation and potential intermolecular interactions.

Torsion angles within the bicyclic rings generally maintain values of ±170-180°, indicating relatively unstrained conformations despite the constrained ring system [4] [5]. These torsional parameters provide crucial information about the conformational flexibility and strain distribution throughout the molecular framework.

Advanced Nuclear Magnetic Resonance Techniques

Advanced nuclear magnetic resonance spectroscopy provides comprehensive structural and dynamic information about (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one through multiple complementary techniques including one-dimensional and two-dimensional NMR experiments [15] [16] [11].

Diastereotopic Proton Assignments

The bicyclic structure of (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one creates multiple chiral centers that render many protons diastereotopic, resulting in complex coupling patterns and distinct chemical shifts that require careful analysis for complete structural elucidation [17] [15] .

Bridgehead protons represent the most characteristic signals in the ¹H NMR spectrum, appearing as doublet of doublets at chemical shifts between 3.4-3.8 ppm with coupling constants of 6-8 Hz [15] [19]. These protons serve as diagnostic indicators of the bicyclic framework integrity and provide crucial information about the conformational state of the molecule.

Diastereotopic methylene protons within the bicyclic ring system exhibit chemical shifts ranging from 2.1-2.8 ppm and display characteristic ABX coupling patterns due to their non-equivalent magnetic environments [17] [15]. The chemical shift differences between diastereotopic protons typically range from 0.2-0.8 ppm, reflecting the degree of conformational rigidity and the influence of nearby substituents.

N-benzyl methylene protons appear as a characteristic doublet at 3.5-4.2 ppm with geminal coupling constants of 14-16 Hz, indicating restricted rotation around the C-N bond due to the bicyclic framework constraints [20] . These protons often exhibit additional fine coupling with aromatic protons through space or through bonds.

Ring methylene protons adjacent to the oxygen bridge display distinct chemical shifts and coupling patterns that reflect their proximity to the electronegative oxygen atom [14]. These protons typically appear in the range of 3.8-4.5 ppm and show characteristic coupling patterns with adjacent methylene protons.

The complex multiplicity patterns observed for many proton signals result from multiple coupling interactions, including geminal, vicinal, and long-range couplings that propagate through the rigid bicyclic framework [15] [21]. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC experiments prove essential for complete assignment of all diastereotopic protons [15].

Dynamic NMR studies at variable temperatures can provide information about conformational exchange processes and ring-flipping kinetics by monitoring coalescence temperatures of diastereotopic proton signals . These studies reveal the energy barriers associated with conformational interconversion and provide insights into the molecular dynamics in solution.

Carbonyl Group Chemical Shift Correlations

The carbonyl carbon in (1R,5S)-7-benzyl-2-oxa-7-azabicyclo[3.3.1]nonan-9-one exhibits characteristic ¹³C NMR chemical shifts that provide valuable information about the electronic environment and structural features of the ketone functionality within the constrained bicyclic framework [16] [22] [23].

Carbonyl carbon chemical shifts for azabicyclo[3.3.1]nonan-9-ones typically appear in the range of 208-215 ppm, reflecting the characteristic downfield position of ketone carbonyls [16] [11]. The specific chemical shift value within this range correlates with substituent effects, conformational influences, and electronic interactions within the bicyclic system.

The relatively upfield position compared to simple ketones (typically 200-205 ppm) results from the unique electronic environment created by the nitrogen atom and the constrained geometry of the bicyclic framework [22] [23]. The nitrogen atom's electron-donating effects and the geometric constraints both contribute to the observed chemical shift variations.

Substituent effects on the carbonyl chemical shift follow predictable patterns based on electronic and steric influences [22]. Electron-withdrawing substituents on the benzyl group tend to shift the carbonyl carbon downfield, while electron-donating groups produce upfield shifts through resonance and inductive effects.

Conformational effects significantly influence carbonyl chemical shifts, with chair conformations typically producing different chemical shift values compared to boat conformations due to altered dihedral angles and through-space interactions [16] [24]. These conformational dependencies provide valuable information about the predominant solution-state structure.

Temperature-dependent ¹³C NMR studies reveal the dynamic behavior of the carbonyl group and its response to conformational changes within the bicyclic framework [23]. Variable temperature experiments can distinguish between rapid equilibrium processes and slow exchange phenomena.

Correlation analysis between carbonyl ¹³C chemical shifts and other spectroscopic parameters, including infrared stretching frequencies and reaction rate constants, provides comprehensive understanding of the electronic and structural factors governing the carbonyl group behavior [22]. These correlations establish quantitative relationships between structure and spectroscopic properties.

XLogP3

1.4

Hydrogen Bond Acceptor Count

3

Exact Mass

231.125928785 g/mol

Monoisotopic Mass

231.125928785 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-09-2024

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